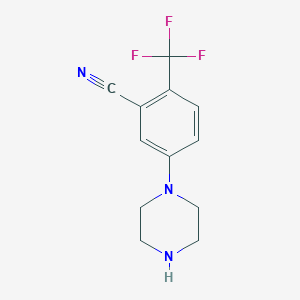
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a piperazine ring and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with piperazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of various derivatives.
Coupling Reactions: The benzonitrile core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, oxidized or reduced forms of the compound, and more complex molecules resulting from coupling reactions.
Scientific Research Applications
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(piperazin-1-yl)benzonitrile
- 3-Fluoro-5-(piperazin-1-yl)benzonitrile
- 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine
Uniqueness
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a piperazine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring provides a versatile site for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C12H12F3N3 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
5-piperazin-1-yl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-2-1-10(7-9(11)8-16)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 |
InChI Key |
CFEWQERYFPNRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


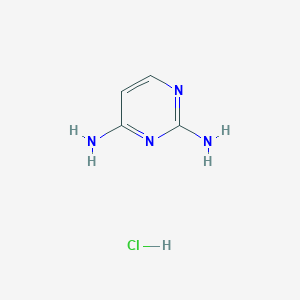
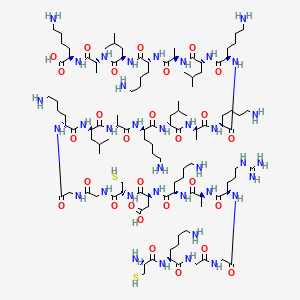
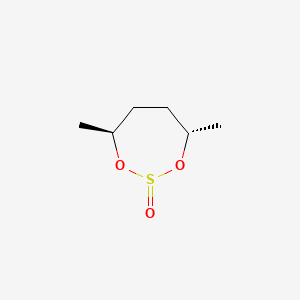
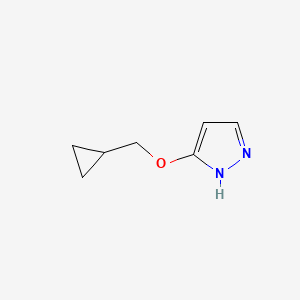
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
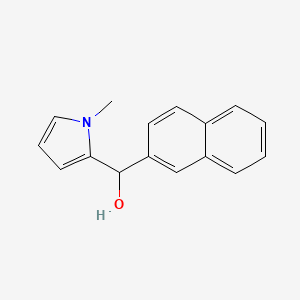

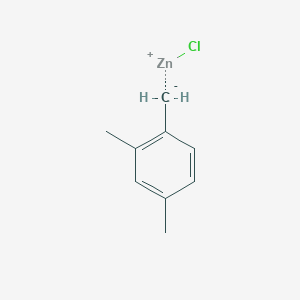
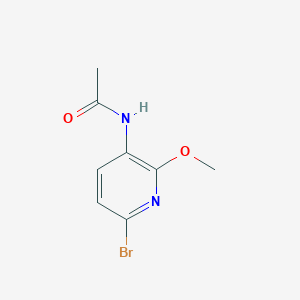
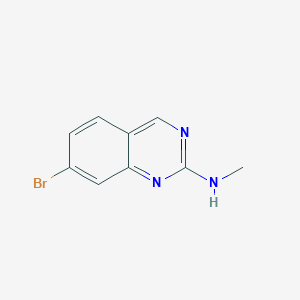
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
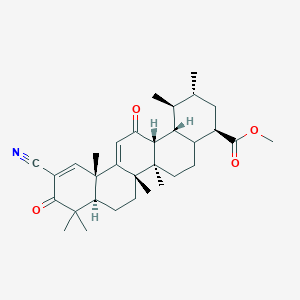
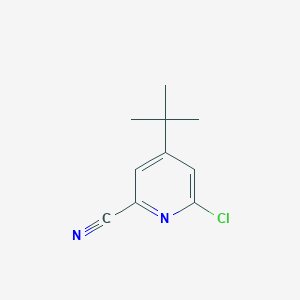
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
